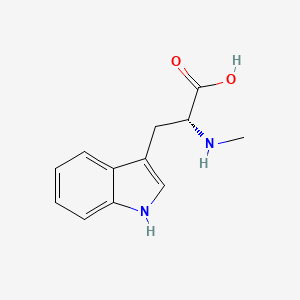
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone is a synthetic ketone fragrance known for its woody, slightly ambergris odor. It is commonly used in perfumes, laundry products, and cosmetics due to its long-lasting scent on skin and fabric .
Vorbereitungsmethoden
The compound is synthesized through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized using 85% phosphoric acid . The process ensures the acetyl group is positioned at the 2nd position of the resulting cyclohexene adduct, distinguishing it from other similar fragrances .
Analyse Chemischer Reaktionen
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoleptic and antimicrobial compounds.
Biology: Studied for its potential effects on various biological systems, including its genetic toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and long-lasting properties.
Industry: Widely used in the fragrance industry for perfumes, soaps, shampoos, detergents, and air fresheners.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with olfactory receptors, providing a long-lasting woody and ambergris scent. The molecular targets include olfactory receptor neurons, which are activated upon binding with the compound, leading to the perception of its characteristic odor .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone is unique due to its specific structure and odor profile. Similar compounds include:
Iso E Super: Another synthetic ketone fragrance with a similar woody scent.
Amberonne: Known for its amber-like odor.
Boisvelone: Used in perfumes for its woody fragrance.
These compounds share similar uses in the fragrance industry but differ in their specific chemical structures and odor profiles, making each unique in its application .
Eigenschaften
CAS-Nummer |
68155-66-8 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
1-(2,3,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h9,11,14H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
NOMWSTMYQKABST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C2CCCC(C2CC1(C)C(=O)C)(C)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


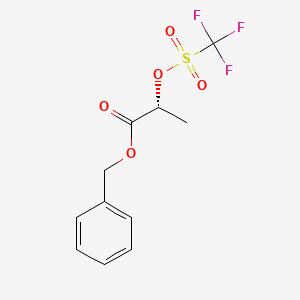
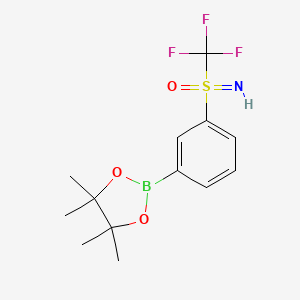
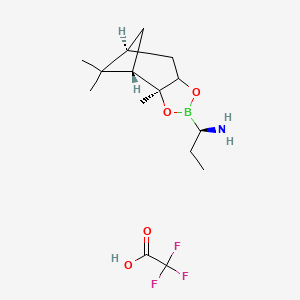
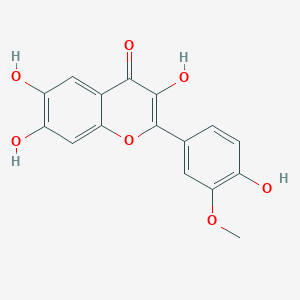
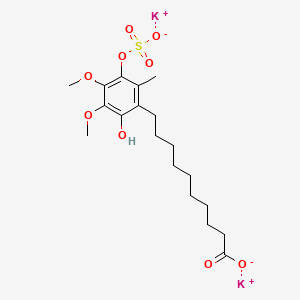


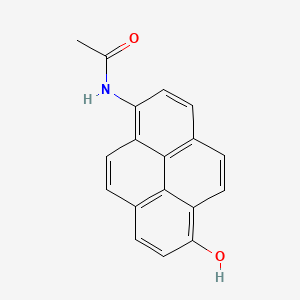
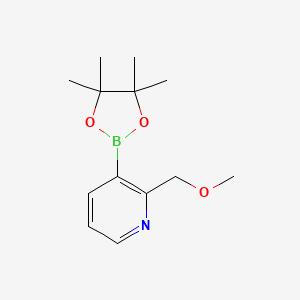

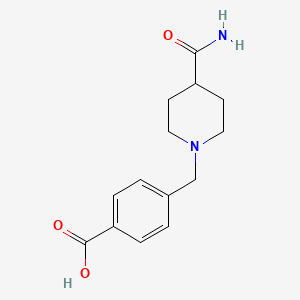

![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
